N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound is a heterocyclic sulfanyl acetamide derivative featuring a pyrazolo[4,3-d]pyrimidin-7-one core. Key structural elements include:
- Substituents:
- 2-Ethyl group: Enhances lipophilicity and may influence pharmacokinetic properties.
- 6-[(4-methylphenyl)methyl]: A benzyl group with a para-methyl substituent, likely impacting steric and electronic interactions with target proteins.
- N-(2,4-dimethoxyphenyl)acetamide: The dimethoxy groups on the phenyl ring may improve solubility and modulate binding affinity through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-5-29-14-20-23(28-29)24(32)30(13-17-8-6-16(2)7-9-17)25(27-20)35-15-22(31)26-19-11-10-18(33-3)12-21(19)34-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNVTGCOHONEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- Pyrazolo[4,3-d]pyrimidine core : Known for various biological activities.
- Sulfanyl group : Often contributes to the reactivity and interaction with biological targets.
- Dimethoxyphenyl and ethyl substitutions : These groups may influence the compound's pharmacokinetics and interaction with biological systems.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazolo[4,3-d]pyrimidine derivatives. For instance:
- In vitro studies : Various pyrazole derivatives have shown significant cytotoxic effects against different cancer cell lines. For example, compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
The mechanism through which this compound exerts its effects likely involves:
- Inhibition of kinases : Similar compounds have been noted for their ability to inhibit cyclin-dependent kinases (CDK) and Aurora-A kinase, crucial for cancer cell proliferation .
3. Anti-inflammatory Effects
Compounds derived from pyrazole structures have also been investigated for their anti-inflammatory properties:
- Cytokine modulation : Some studies indicate that these compounds can modulate inflammatory cytokines, suggesting a role in inflammatory diseases .
Study on Anticancer Efficacy
A notable case study involved the screening of a library of pyrazole derivatives against multicellular spheroids representing various cancer types. The study identified several compounds with significant anticancer activity, with detailed dose-response assessments revealing promising candidates for further development .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to key biological targets involved in cancer progression. These studies indicated favorable interactions that could translate into therapeutic efficacy .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and as a potential therapeutic agent.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development:
- Anticancer Activity : The pyrazolo[4,3-d]pyrimidine scaffold has been associated with anticancer properties. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anti-inflammatory Properties : Compounds containing similar functional groups have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses .
Pharmacological Studies
Pharmacological investigations are crucial for understanding the therapeutic potential of this compound:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammatory pathways. For instance, studies on related compounds have shown inhibition of kinases and phosphodiesterases, which are critical in cancer biology and inflammation .
- Biological Assays : In vitro studies could assess the compound's efficacy against various cancer cell lines or inflammatory models to establish its pharmacodynamic profile.
Case Studies and Research Findings
Several studies have explored similar compounds within the same chemical class:
- Case Study 1 : A derivative of the pyrazolo[4,3-d]pyrimidine scaffold demonstrated significant cytotoxicity against breast cancer cells. The study highlighted the importance of substituents on the phenyl ring in enhancing activity .
- Case Study 2 : Research on sulfanyl derivatives indicated their potential as anti-inflammatory agents through modulation of cytokine production in cellular models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals critical differences in core scaffolds, substituents, and bioactivity:
Key Observations
Core Scaffold Variations: Pyrazolo-pyrimidine vs. Pyrrolo-pyrimidine: The target compound’s pyrazolo[4,3-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine in nitrogen positioning, which may alter binding to folate-dependent enzymes like TS . Sulfanyl vs.
Substituent Effects :
- Aromatic Substituents : The 4-methylphenyl group in the target compound is less electron-deficient than the 3',4'-dichlorophenyl group in ’s compound, likely reducing TS inhibition potency .
- Acetamide Moieties : The N-(2,4-dimethoxyphenyl)acetamide group may confer better solubility compared to L-glutamic acid derivatives () but lacks the polyglutamation capacity critical for cellular retention .
Computational Similarity Metrics :
- Tanimoto Coefficients : Using Morgan fingerprints (radius = 2), the target compound shows moderate similarity (Tanimoto ≈ 0.6–0.7) to pyrrolo-pyrimidine inhibitors, suggesting overlapping pharmacophores but distinct target profiles .
- Molecular Networking : Clustering based on MS/MS fragmentation patterns (cosine score >0.8) would group the target compound with other sulfanyl heterocycles, aiding dereplication efforts .
Bioactivity Correlations :
- Compounds with similar bioactivity profiles (e.g., TS inhibition) cluster hierarchically despite scaffold differences, implying shared molecular targets . The target compound’s activity may align with pyrrolo-pyrimidines if it shares TS-binding residues.
Research Implications
- Enzyme Inhibition : The target compound’s pyrazolo-pyrimidine core warrants evaluation against TS, DHFR, and kinases (e.g., PI3K/AKT) due to structural parallels with active inhibitors .

- ADMET Properties: Compared to ’s thieno-pyrimidine derivative, the dimethoxyphenyl group may improve oral bioavailability but require optimization for CNS penetration .
- Synthetic Feasibility : The compound’s synthesis likely follows protocols similar to and , involving palladium-catalyzed cross-coupling for sulfur incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

